molecular formula C19H23N5 B12264029 1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine

1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine

Cat. No.: B12264029
M. Wt: 321.4 g/mol
InChI Key: QJMKZCJXQCZRIW-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to the desired biological or therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication with a piperazine moiety.

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C19H23N5/c1-14-6-4-8-17(15(14)2)23-10-12-24(13-11-23)19-21-16-7-5-9-20-18(16)22(19)3/h4-9H,10-13H2,1-3H3

InChI Key

QJMKZCJXQCZRIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N3C)N=CC=C4)C

Origin of Product

United States

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